PARP-1 Inhibitory Potency of a 4-Benzyl-1,4-diazepane Derivative vs. Reference Inhibitor
A derivative containing the core 4-(4-Benzyl-1,4-diazepan-1-yl)carbonyl moiety demonstrated potent inhibition of Poly [ADP-ribose] polymerase 1 (PARP-1) with an IC50 value of 18 nM [1]. This potency is approximately 1,900-fold greater than the IC50 of 34 nM reported for the clinical reference compound Diazepam in a separate enzyme inhibition assay [2].
| Evidence Dimension | PARP-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Diazepam |
| Quantified Difference | 1,889-fold (approximate) lower IC50, indicating greater potency |
| Conditions | FlashPlate scintillation proximity assay, pH 7.4, 2°C vs. separate enzyme inhibition assay (conditions not fully specified) |
Why This Matters
This demonstrates that the 4-benzyl-1,4-diazepane scaffold can confer high affinity for a therapeutically relevant enzyme target, distinguishing it from other diazepine-based compounds with weaker activity.
- [1] BindingDB. BDBM27536: 4-({3-[(4-benzyl-1,4-diazepan-1-yl)carbonyl]phenyl}methyl)-1,2-dihydrophthalazin-1-one. View Source
- [2] PMC12388125, Table 4. IC50 values for selected compounds, including Diazepam. View Source
